Ethanone, 1-(1-propylcyclopropyl)- (9CI)
Description
Properties
CAS No. |
109765-85-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.199 |
IUPAC Name |
1-(1-propylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-3-4-8(5-6-8)7(2)9/h3-6H2,1-2H3 |
InChI Key |
BYFMEKPOPJLSBD-UHFFFAOYSA-N |
SMILES |
CCCC1(CC1)C(=O)C |
Synonyms |
Ethanone, 1-(1-propylcyclopropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ethanone, 1-(1-propylcyclopropyl)- (9CI) (109765-85-7) | C₈H₁₄O | 126.20 | Cyclopropane + propyl |
| Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)- (9CI) (128073-32-5) | C₆H₈F₂O | 134.12 | Cyclopropane + difluoro + methyl |
| Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) (61971-73-1) | C₅H₆Cl₂O | 152.92 | Cyclopropane + dichloro |
| Ethanone, 1-(3-methylenecyclobutyl)- (9CI) (25303-66-6) | C₇H₁₀O | 110.16 | Cyclobutane + methylene |
| 4′-Methyl Acetophenone (122-00-9) | C₉H₁₀O | 134.18 | Aromatic ring + methyl |
Key Observations :
- Cyclopropane vs. Cyclobutane : The cyclopropane derivatives (e.g., 109765-85-7, 128073-32-5) exhibit higher ring strain than the cyclobutane analog (25303-66-6), leading to greater reactivity in ring-opening reactions .
- Halogenation Effects : Halogenated derivatives (e.g., 128073-32-5, 61971-73-1) show increased molecular weight and polarity compared to alkyl-substituted analogs. Fluorine and chlorine atoms enhance electrophilicity, making these compounds more reactive in nucleophilic substitutions .
- Aromatic vs. Aliphatic Ketones: Aromatic ketones like 4′-Methyl Acetophenone (122-00-9) have extended conjugation, resulting in higher boiling points (225°C vs. ~150–200°C for cyclopropane derivatives) and distinct UV absorption profiles .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name (CAS) | Boiling Point (°C) | Solubility (Water) | Stability |
|---|---|---|---|
| Ethanone, 1-(1-propylcyclopropyl)- (9CI) | ~180–200 (est.) | Low (hydrophobic) | Sensitive to ring-opening reagents |
| Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)- (9CI) | ~190 (est.) | Moderate in organic solvents | Stable under anhydrous conditions |
| Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) (115913-30-9) | 224.8 ± 40.0 | 9.1 g/L (25°C) | Thermally stable due to rigid bicyclic structure |
| 4′-Methoxyacetophenone (100-06-1) | 250 | Insoluble | Stable; undergoes electrophilic substitution |
Key Observations :
- Water Solubility : The bicyclo compound (115913-30-9) exhibits higher water solubility (9.1 g/L) due to its polar ketone groups, whereas cyclopropane derivatives are generally hydrophobic .
- Thermal Stability: Bicyclic structures (e.g., 115913-30-9) resist thermal degradation better than monocyclic ketones due to reduced conformational flexibility .
Key Observations :
Preparation Methods
Methodology
This approach employs transition metal catalysts (e.g., Ru(II)-Amm-Pheox) to facilitate intramolecular cyclopropanation of diazo compounds. For example, a diazo Weinreb amide derivative containing a propyl group undergoes cyclization under catalytic conditions.
Reaction Scheme
Conditions
-
Catalyst : Ru(II)-Amm-Pheox (0.5–2 mol%)
-
Solvent : Dichloromethane or ether
-
Temperature : 0–40°C
Advantages
Friedel-Crafts Acylation of 1-Propylcyclopropane
Methodology
1-Propylcyclopropane is acylated using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). This method adapts protocols from cyclopropyl ketone synthesis.
Reaction Scheme
Conditions
-
Lewis Acid : AlCl₃ (1.2 eq)
-
Solvent : Dichloroethane
-
Temperature : 0–25°C
Challenges
Alkylation of Cyclopropylmethyl Ketone
Methodology
A propyl group is introduced to cyclopropylmethyl ketone via alkylation. This method draws from alkylation strategies in cyclopropane chemistry.
Reaction Scheme
Conditions
-
Base : NaH or KOtBu
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60–80°C
Limitations
Chlorination-Grignard Substitution
Methodology
Cyclopropyl methyl ketone is chlorinated, followed by propyl Grignard substitution.
Reaction Scheme
-
Chlorination:
-
Substitution:
Conditions
-
Solvent : Dichloroethane
-
Grignard Reagent : Propyl magnesium bromide (2 eq)
Hydrolysis of 1-Propylcyclopropanecarbonitrile
Methodology
1-Propylcyclopropanecarbonitrile is hydrolyzed to the ketone via acidic or basic conditions.
Reaction Scheme
Conditions
Kulinkovich Reaction with Propyl-Substituted Esters
Methodology
The Kulinkovich reaction forms cyclopropanes via Ti-mediated cyclization of esters and Grignard reagents.
Reaction Scheme
Conditions
-
Titanium Catalyst : Ti(OiPr)₄ (1 eq)
-
Solvent : Ether
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethanone, 1-(1-propylcyclopropyl)- (9CI), and what experimental conditions optimize yield?
- Methodological Answer : The compound’s synthesis likely involves cyclopropanation of a propenyl precursor via [2+1] cycloaddition, followed by acetylation. For cyclopropane formation, transition-metal catalysts (e.g., Rh(II)) or photochemical methods can be employed to stabilize strained intermediates. Post-synthesis, purification via fractional distillation or column chromatography is critical due to potential byproducts from ring strain . Yield optimization requires precise control of reaction temperature (e.g., 0–25°C) and anhydrous conditions to prevent hydrolysis of intermediates .
Q. How can the structural integrity and purity of Ethanone, 1-(1-propylcyclopropyl)- (9CI) be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to identify cyclopropane protons (δ 0.5–1.5 ppm) and ketone carbonyl (δ 205–220 ppm).
- Mass spectrometry (MS) : Molecular ion peak at m/z 138 (calculated for CHO) and fragmentation patterns to confirm the propylcyclopropyl moiety .
- IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm) and cyclopropane C–H bonds (3050–3100 cm) .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of the cyclopropane ring in Ethanone, 1-(1-propylcyclopropyl)- (9CI) under acidic or basic conditions?
- Methodological Answer : Cyclopropane rings are susceptible to ring-opening via electrophilic attack. Under acidic conditions (e.g., HSO), protonation at the carbonyl oxygen increases electrophilicity, leading to cyclopropane cleavage. Computational studies (DFT) can model transition states to predict reaction pathways. Experimental validation via kinetic monitoring (e.g., GC-MS) under varying pH and temperature is recommended .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:
- Differential Scanning Calorimetry (DSC) : To identify polymorph transitions.
- HPLC-PDA : Assess purity (>98% recommended for reliable data).
- Comparative solubility studies : Use standardized solvents (e.g., DMSO, hexane) under controlled humidity .
Q. What are the environmental degradation pathways of Ethanone, 1-(1-propylcyclopropyl)- (9CI) in soil or aquatic systems?
- Methodological Answer : Hydrolysis and microbial degradation dominate. Use LC-MS/MS to track:
- Hydrolysis products : e.g., 1-propylcyclopropanol.
- Photodegradation : Simulate UV exposure (λ = 254 nm) and identify radicals via EPR spectroscopy. Soil column studies with C-labeled compound can quantify mineralization rates .
Q. Which computational models accurately predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) simulations can model interactions with catalysts (e.g., Pd for cross-coupling). Focus on:
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites.
- Activation energy barriers : For cyclopropane ring-opening reactions. Validate with experimental kinetic data .
Safety and Handling
Q. What safety protocols are recommended for handling Ethanone, 1-(1-propylcyclopropyl)- (9CI) based on structural analogs?
- Methodological Answer : Similar to acetophenone derivatives (e.g., 4′-Methyl acetophenone):
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 5 ppm).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Toxicity data from analogs suggest moderate oral toxicity (LD ~3100 mg/kg in rats); avoid ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
